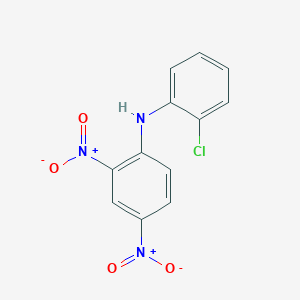
N-(2-chlorophenyl)-2,4-dinitroaniline
Description
N-(2-chlorophenyl)-2,4-dinitroaniline is a nitroaromatic compound characterized by a 2,4-dinitroaniline backbone substituted with a 2-chlorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups. Such compounds are often explored for their biological activities, including antitumor and herbicidal applications, owing to their ability to interact with biomolecular targets like tubulin .
Properties
CAS No. |
964-76-1 |
|---|---|
Molecular Formula |
C12H8ClN3O4 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChI Key |
BZANWSWKCWTNOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The substituents on the aniline ring significantly influence the compound’s reactivity, solubility, and biological interactions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of N-(2-chlorophenyl)-2,4-dinitroaniline with Analogues
*Calculated molecular weight based on formula C₁₂H₉ClN₄O₄.
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity and biomolecular binding, while electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility .
Biological Selectivity : Chloro-substituted derivatives show preferential activity in plant systems, whereas morpholine or alkyl-substituted analogs may have broader pharmaceutical applications .
Synthetic Flexibility : The choice of substituent allows tuning of physical properties (e.g., melting point, solubility) and biological activity, enabling targeted drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


